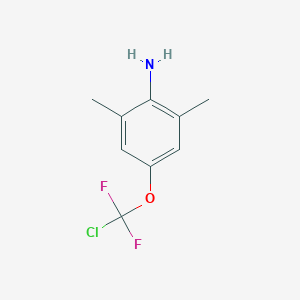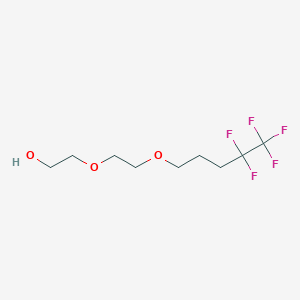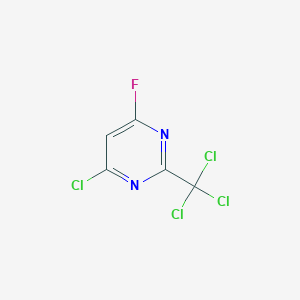
2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline, or 2,6-DM-4-CDFMA, is an organic compound belonging to the aniline family. It is an aromatic amine that is used in various scientific research applications. It is a colorless, volatile liquid with a strong odor, and it is highly soluble in water and other solvents. Its chemical formula is C8H9ClF2NO.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline involves the reaction of 2,6-dimethylaniline with chlorodifluoromethane in the presence of a base to form the intermediate 2,6-dimethyl-4-(chlorodifluoromethyl)aniline, which is then treated with sodium hydroxide and methanol to yield the final product.
Starting Materials
2,6-dimethylaniline, chlorodifluoromethane, base, sodium hydroxide, methanol
Reaction
Step 1: 2,6-dimethylaniline is reacted with chlorodifluoromethane in the presence of a base, such as potassium carbonate or sodium hydride, to form the intermediate 2,6-dimethyl-4-(chlorodifluoromethyl)aniline., Step 2: The intermediate is then treated with a solution of sodium hydroxide in methanol to yield the final product, 2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline., Step 3: The product is purified by recrystallization or column chromatography.
Wirkmechanismus
2,6-DM-4-CDFMA acts as a substrate for enzymes that are involved in the metabolism of drugs and other compounds. It is also known to interact with other compounds, such as proteins, to form complexes that can be used to study the structure and function of proteins.
Biochemische Und Physiologische Effekte
2,6-DM-4-CDFMA is known to have an effect on the biochemical and physiological processes of living organisms. It has been found to inhibit the growth of certain bacteria and fungi, and to have an effect on the metabolism of drugs and other compounds. It has also been found to have an effect on the immune system, and to have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-DM-4-CDFMA has several advantages for use in laboratory experiments. It is easy to synthesize in the laboratory, and it is highly soluble in water and other solvents. It is also relatively non-toxic, making it safe to use in experiments. However, it is volatile and has a strong odor, so it must be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2,6-DM-4-CDFMA in scientific research. It could be used in the development of new drugs and other compounds, as a fluorescent label for studying protein structure and function, or as a catalyst for the production of polymers. It could also be used in the development of new imaging techniques, or as a fluorescent dye for imaging and spectroscopy. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or as a substrate for enzymes involved in drug metabolism.
Wissenschaftliche Forschungsanwendungen
2,6-DM-4-CDFMA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant for the synthesis of polymers, and as a catalyst for the production of pharmaceuticals. It is also used as a fluorescent probe in biological research, as a fluorescent dye for imaging and spectroscopy, and as a fluorescent label for protein detection.
Eigenschaften
IUPAC Name |
4-[chloro(difluoro)methoxy]-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUMXNYQVGROAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














